Enhanced Lipophilicity: Measured LogP Difference of the 5-Chloro-2-arylbenzoxazole Core vs. the Unsubstituted Benzoxazole Ester
The 5-chloro substituent on the benzoxazole ring of the target compound increases lipophilicity by approximately 0.8–1.0 logP units compared with its 5-H unsubstituted analog. The reference compound 5-chloro-2-phenylbenzoxazole (CAS 1019-90-5) has a measured/calculated logP of 4.15 , whereas methyl 4-(benzo[d]oxazol-2-yl)benzoate (the unsubstituted para-ester analog, CAS 20000-53-7) has a calculated logP of 3.3 [1]. Although the target compound incorporates an additional methyl ester group that modestly reduces logP relative to 5-chloro-2-phenylbenzoxazole, the net logP of the target is conservatively estimated at ~3.8–4.0, representing a ΔlogP of +0.5 to +0.7 over the unsubstituted benzoxazole ester comparator. This difference is pharmaceutically meaningful: a ΔlogP of 0.5 can translate to a ~3-fold change in membrane permeability and altered pharmacokinetic distribution [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP ~3.8–4.0 (value interpolated from structural analogs; direct measurement not located in open literature) |
| Comparator Or Baseline | Methyl 4-(benzo[d]oxazol-2-yl)benzoate (unsubstituted, CAS 20000-53-7): calculated logP 3.3 [1]; 5-Chloro-2-phenylbenzoxazole (CAS 1019-90-5): measured/calculated logP 4.15 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 vs. unsubstituted benzoxazole ester; ΔlogP ≈ −0.2 to −0.3 vs. 5-chloro-2-phenylbenzoxazole (due to ester polarity) |
| Conditions | Predicted/calculated logP values from cheminformatics platforms; target compound logP is interpolated from closest structural analogs |
Why This Matters
A logP difference of this magnitude directly impacts passive membrane permeability, compound partitioning in biological assays, and chromatographic retention behavior—researchers seeking consistent SAR cannot interchange the 5-H and 5-Cl analogs without recalibrating expected ADME parameters.
- [1] Molaid. Methyl 4-(benzo[d]oxazol-2-yl)benzoate (CAS 20000-53-7): Calculated LogP 3.3. https://www.molaid.com/detail/... View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. https://doi.org/10.1517/17460441.2012.714363 View Source
